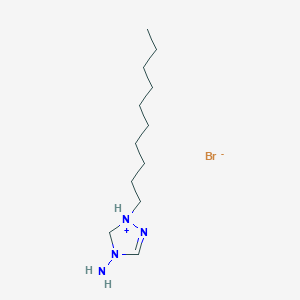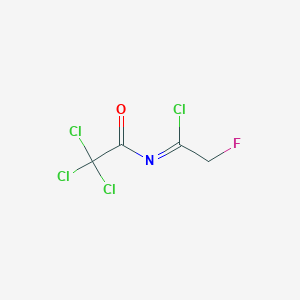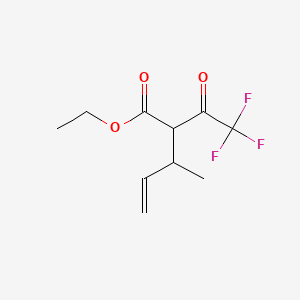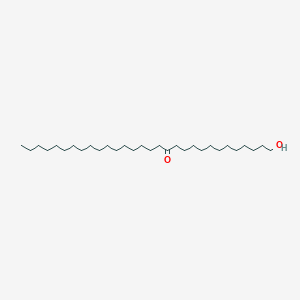
1-Hydroxytriacontan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxytriacontan-13-one: is a long-chain aliphatic ketone with the molecular formula C30H60O2 hydroxy ketones , which are characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxytriacontan-13-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of long-chain alcohols . For example, 1-triacontanol can be oxidized using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxytriacontan-13-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-triacontanone or 1-triacontanoic acid.
Reduction: Formation of 1-hydroxytriacontane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxytriacontan-13-one has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and as a signaling molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-hydroxytriacontan-13-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ketone groups allow it to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence lipid metabolism and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
1-Hydroxytriacontan-13-one can be compared with other similar compounds, such as:
1-Triacontanol: A long-chain alcohol with similar structural properties but lacking the ketone group.
14-Hydroxyhentriacontan-16-one: A mid-chain hydroxy ketone with similar functional groups but different chain length and position of functionalities
Uniqueness: this compound is unique due to its specific combination of a long aliphatic chain with both hydroxyl and ketone functionalities, which imparts distinct chemical and physical properties .
Properties
CAS No. |
258500-27-5 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
1-hydroxytriacontan-13-one |
InChI |
InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30(32)28-25-22-19-16-13-14-17-20-23-26-29-31/h31H,2-29H2,1H3 |
InChI Key |
FPNMRHOTLRDNNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


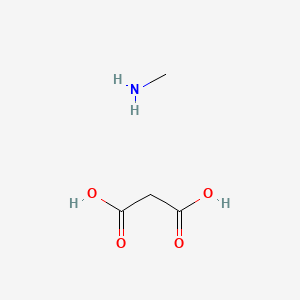
![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
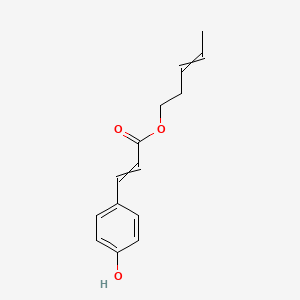
![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
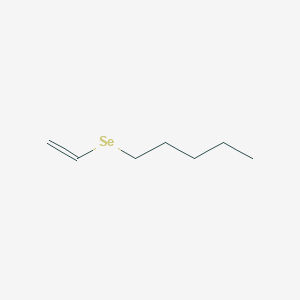
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
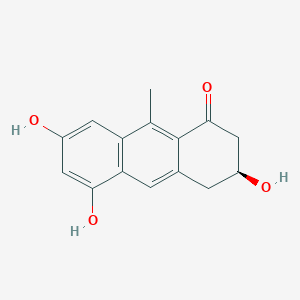
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
